3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile
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Overview
Description
3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile typically involves the oxidative cyclization of 4-alkylidenehydrazino- or 4-arylmethylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines. This key step is often carried out using 70% nitric acid . Another method involves the use of FeCl3 for oxidative cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
3-(7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propanenitrile is unique due to its specific structural features that allow it to act as a potent CDK2 inhibitor. Its ability to form stable hydrogen bonds within the active site of CDK2 makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C9H7N7 |
---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
3-(3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)propanenitrile |
InChI |
InChI=1S/C9H7N7/c10-2-1-3-15-9-7(4-13-15)8-11-5-14-16(8)6-12-9/h4-6H,1,3H2 |
InChI Key |
SNFDZJZQURGIEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C2=C1C3=NC=NN3C=N2)CCC#N |
Origin of Product |
United States |
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